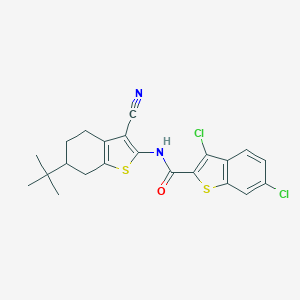
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one, also known as PIPER, is a thiazolone derivative that has been widely studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Aplicaciones Científicas De Investigación
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in regulating mood and behavior. This compound has also been found to modulate the activity of dopamine receptors, which are implicated in the pathophysiology of schizophrenia.
Mecanismo De Acción
The mechanism of action of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to inhibit the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft. This leads to enhanced neurotransmission and may contribute to the antidepressant and anxiolytic effects of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been found to modulate the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to exhibit a range of biochemical and physiological effects. In animal models, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been shown to decrease locomotor activity and increase social interaction, which suggests anxiolytic and antidepressant effects. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been found to decrease the duration of immobility in the forced swim test, which is a measure of antidepressant activity. In addition, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to inhibit the binding of radioligands to dopamine receptors, which suggests antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one. One area of interest is the development of more potent and selective derivatives of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one that exhibit enhanced biological activity. Another area of interest is the investigation of the mechanisms underlying the effects of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one on neurotransmitter systems in the brain. Finally, future research could explore the potential clinical applications of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one, particularly in the treatment of psychiatric disorders such as depression and schizophrenia.
In conclusion, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one is a thiazolone derivative that has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, and it has been shown to modulate the activity of neurotransmitter systems in the brain. While 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has several advantages for lab experiments, it also has some limitations, including low solubility in water and limited clinical data. Future research on 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one could explore the development of more potent and selective derivatives, the mechanisms underlying its effects on neurotransmitter systems, and its potential clinical applications.
Métodos De Síntesis
The synthesis of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one involves the reaction of 4-m-tolyl-piperazine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-mercaptobenzothiazole. The final product is obtained by the cyclization of the intermediate with acetic anhydride. This synthetic method has been reported to yield 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one in high purity and yield.
Propiedades
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-9-7-19(8-10-20)14-6-4-5-13(3)11-14/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYXCBRIPOPNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409256.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409257.png)








![3-amino-4-(4-chlorophenyl)-N-(2-ethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409270.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409275.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B409277.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409279.png)